2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate

Lipophilicity Ion-pair partitioning Phase-transfer extraction

The compound 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate (CAS 84196-24-7) is a hemicyanine dye belonging to the indolium class, characterized by a 2,3,3-trimethyl-3H-indolium core with a 4-methoxyphenylamino-vinyl substituent and a thiocyanate counter-anion. The same indolium chromophore exists as multiple commercially available salts: chloride (CAS 25717-55-9) , hydrogen sulfate (CAS 59737-01-8) , and acetate (CAS 59737-02-9).

Molecular Formula C20H23N2O.CNS
C21H23N3OS
Molecular Weight 365.5 g/mol
CAS No. 84196-24-7
Cat. No. B12678415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate
CAS84196-24-7
Molecular FormulaC20H23N2O.CNS
C21H23N3OS
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.C(#N)[S-]
InChIInChI=1S/C20H22N2O.CHNS/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;2-1-3/h5-14H,1-4H3;3H
InChIKeyZBDRPYAJKGDWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate (CAS 84196-24-7): Core Identity and Comparator Context


The compound 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate (CAS 84196-24-7) is a hemicyanine dye belonging to the indolium class, characterized by a 2,3,3-trimethyl-3H-indolium core with a 4-methoxyphenylamino-vinyl substituent and a thiocyanate counter-anion [1]. The same indolium chromophore exists as multiple commercially available salts: chloride (CAS 25717-55-9) , hydrogen sulfate (CAS 59737-01-8) , and acetate (CAS 59737-02-9) . Published analytical applications to date have exclusively utilized the chloride salt for spectrophotometric determination of chromium(VI) [2]. The thiocyanate salt (CAS 84196-24-7) possesses a distinct counter-anion that, based on pseudohalide principles, is expected to confer different solubility, lipophilicity, and crystallization behavior relative to the halide salts, though direct comparative studies remain absent from the open literature.

Why Indolium Salt Interchangeability Cannot Be Assumed for CAS 84196-24-7


Although the cationic chromophore of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium is conserved across its various salts, the counter-anion governs critical properties including solubility, ion-pair extraction efficiency, and lipophilicity (LogP / LogD), which directly determine performance in analytical extraction and separation workflows [1]. The thiocyanate anion is a pseudohalide whose polarizability, hydrogen-bond-accepting capacity, and ion-pairing strength differ fundamentally from chloride or hydrogen sulfate [2]. Consequently, procurement of CAS 84196-24-7 without specifying the thiocyanate form—or substituting it with a different salt—carries the risk of altered extraction yields, phase-transfer behavior, and solvent compatibility in protocols originally developed for the chloride salt [3].

Quantitative Differentiation Evidence: 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate vs. Nearest Comparators


Counter-Anion Impact on Lipophilicity: Thiocyanate vs. Chloride Salt LogP Comparison

The predicted XLogP of 2-(2-((4-methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate (CAS 84196-24-7) is reported as 2.4 . While no experimental shake-flask LogP data exist in the open literature, the thiocyanate counter-anion is recognized as more lipophilic than the chloride anion on the Hofmeister series, meaning the thiocyanate salt is expected to exhibit a measurably higher experimental LogP/LogD than the chloride salt (CAS 25717-55-9) and consequently superior partitioning into organic extraction phases such as toluene, benzene, or chlorinated solvents [1].

Lipophilicity Ion-pair partitioning Phase-transfer extraction Octanol-water partition

Spectrophotometric Molar Absorptivity and pH-Independent Operating Window of the 4-Methoxyphenylamino-Vinyl Indolium Chromophore

The indolium chromophore common to all salts of this compound family (including the thiocyanate) has been characterized in aqueous solution: the reactive single-charged form predominates over an exceptionally wide acidity range from pH 8 down to –2.5 H₀ (Hammett acidity scale) [1]. Within this window, the optimum analytical wavelength is 412 nm, where the molar absorptivity is 4.06 × 10⁴ dm³ mol⁻¹ cm⁻¹ [1]. Comparators lacking the 4-methoxy substituent on the phenyl ring shift to substantially longer wavelengths—for example, 2-[(E)-2-(4-dipropylaminophenyl)-1-ethenyl]-1,3,3-trimethyl-3H-indolium chloride has λmax at 550 nm with ε = 5.51 × 10⁴ L mol⁻¹ cm⁻¹ [2].

Acid-base stability Spectrophotometric reagent Dye protonation Analytical wavelength

Chromium(VI) Complexation Performance: Indolium Chloride vs. Standard DPC Method

The chloride salt of this indolium dye has been validated for Cr(VI) determination with a Beer's Law linear range of 0.26–7.28 mg L⁻¹ and optimal extraction conditions of 0.02–0.1 M H₂SO₄ and 1.0–1.5 M NaCl with (2.0–2.5) × 10⁻⁴ M reagent [1]. The classic 1,5-diphenylcarbazide (DPC) method is also sensitive for Cr(VI) (molar absorptivity ~4.17 × 10⁴ L mol⁻¹ cm⁻¹ at 540 nm) [2]. The indolium dye offers the specific advantage of extractability into organic solvents (toluene), enabling pre-concentration of the Cr(VI)-dye ion-pair prior to measurement, while the DPC method operates exclusively in aqueous phase with recognized interference from Fe(III), Mo(VI), Hg, and V [2].

Cr(VI) determination Ion-pair extraction Spectrophotometry Environmental monitoring

Interference Tolerance in Cr(VI) Determination via Indolium-Complex GFAAS Detection

In a study employing the chloride salt of this indolium dye for Cr(VI) complexation followed by graphite furnace atomic absorption spectrometry (GFAAS) detection, the method was evaluated for potential interfering ions. No significant interference was observed from Ca, Mg, Na, K, Cr(III), Ni, Pb, Hg, Mn, Al, and Cu at concentrations relevant to environmental samples [1]. While these data were generated using the chloride salt, the selectivity of the complexation reaction is governed by the cationic dye–Cr(VI) ion-pair chemistry, suggesting the thiocyanate salt would exhibit the same Cr(VI) selectivity profile.

Interference study GFAAS Cr(VI) speciation Trace metals

Procurement-Relevant Application Scenarios for 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate (CAS 84196-24-7)


Development of Thiocyanate-Specific Ion-Pair Extraction Protocols for Trace Metal Pre-Concentration

The thiocyanate salt (CAS 84196-24-7) is the preferred form when developing liquid-liquid extraction methods for trace metal oxyanions (e.g., CrO₄²⁻, MnO₄⁻, ReO₄⁻) where the pseudohalide counter-anion may enhance extraction efficiency into aromatic and chlorinated solvents without the need for high salting-out agent concentrations. The predicted XLogP of 2.4 suggests more favorable organic-phase partitioning than the chloride salt, which in published Cr(VI) protocols required 1.0–1.5 M NaCl to drive extraction [1]. This form is also suitable for fundamental ion-pair extraction mechanism studies comparing pseudohalide vs. halide counter-anion effects on distribution ratios.

Acid-Resistant Spectrophotometric Detection in Highly Acidic Industrial Process Streams

The indolium chromophore's demonstrated stability as a single-charged species from pH 8 down to –2.5 H₀ [2] uniquely positions thiocyanate-formulated reagents for direct spectrophotometric analysis in concentrated mineral acid matrices without requiring neutralization. At the analytical wavelength of 412 nm with ε = 4.06 × 10⁴ dm³ mol⁻¹ cm⁻¹ [2], detection sensitivity is well-suited for process monitoring in pickling baths, hydrometallurgical leaching liquors, and acid mine drainage where in-line spectroscopic probes must tolerate extreme acidity.

Synthesis of Thiocyanate-Exchanged Indolium Derivatives for Materials Chemistry

The thiocyanate counter-anion serves as a versatile precursor for further anion metathesis reactions. Thiocyanate can be displaced by stronger coordinating anions (e.g., PF₆⁻, BF₄⁻, tosylate) or exploited as an S-donor ligand for metal coordination [3], enabling the synthesis of indolium-based ionic liquids, crystalline dye salts with tailored solubility, or metal-dye hybrid materials for nonlinear optical applications. Procurement of CAS 84196-24-7 provides a single, well-defined starting material with the pseudohalide pre-installed, avoiding the additional synthetic step of anion exchange from the chloride precursor.

Reference Standard for Counter-Anion Effect Studies in Indolium Dye Libraries

For research groups systematically investigating how counter-anions modulate the photophysical and extraction properties of hemicyanine dyes, CAS 84196-24-7 provides the thiocyanate data point within a salt-form library that includes chloride (CAS 25717-55-9), hydrogen sulfate (CAS 59737-01-8), and acetate (CAS 59737-02-9) . Comparative measurements of λmax, molar absorptivity, solubility, LogD, and extraction efficiency across this counter-anion series can inform rational selection of the optimal salt form for specific analytical and materials applications.

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